4-N-[1-[(4-tert-butylphenyl)methyl]-5-methyl-3-(trifluoromethyl)pyrazol-4-yl]-7-fluoroquinoline-2,4-dicarboxamide
Overview
Description
BAY-588 is a glucose transporter inhibitor and derivative of BAY-876.1 It selectively inhibits glucose transporter 4 (Glut4), Glut1, and Glut3 over Glut2 with IC50 values of 0.5, 1.18, 5.47, and >10 μM, respectively, in CHO cells expressing human recombinant transporters.
BAY-588 is an inactive control probe for BAY-876 (catalog no. SML1774). BAY-876 is a potent, highly selective, cell-permeable inhibitor of glucose transporter GLUT1.
Scientific Research Applications
Synthesis Techniques
- The compound has been utilized in the synthesis of various chemical structures. For example, Prabakaran, Khan, & Jin (2012) demonstrated the effective synthesis of a series of 5-(trifluoromethyl)-N-alkyl-1-(3-phenylisoquinoline-1-yl)-1H-pyrazole-4-carboxamides using similar compounds in the presence of TBTU as a catalyst (Prabakaran et al., 2012).
Photophysical Properties
- Wang, Li, Wang, & Zhang (2016) investigated the photophysical properties of Pt(II) complexes using similar compounds, providing insights into the interactions and emissions of these complexes (Wang et al., 2016).
Glucose Transporter Inhibition
- Siebeneicher et al. (2016) identified a highly selective GLUT1 inhibitor, BAY‐876, which is structurally related. This compound demonstrated significant potential in targeting glucose transporters in tumor cells (Siebeneicher et al., 2016).
Crystal Structure Analysis
- The compound's derivatives have been studied for their crystal structures. Bonacorso et al. (2003) analyzed copper(II) chloride adducts with similar compounds to understand their potential as anticancer drugs (Bonacorso et al., 2003).
Reaction and Mechanistic Studies
- Singh, Kapoor, Kumar, & Threadgill (1997) conducted studies on the reaction of hydrazinoquinolines with trifluoromethyl-β-diketones, providing insights into the structural and mechanistic aspects of compounds similar to the queried chemical (Singh et al., 1997).
Fluorescence Studies
- Modi, Jani, Patel, & Pandya (2010) researched the fluorescence properties of Fe (III) heterochelates using related compounds. Their findings contribute to the understanding of electronic transitions and fluorescence in these types of compounds (Modi et al., 2010).
Antibacterial Activity
- Kuramoto, Ohshita, Yoshida, Yazaki, Shiro, & Koike (2003) and Hafez, Alshammari, & El-Gazzar (2015) explored the antibacterial activities of quinolone derivatives, highlighting the potential of such compounds in medical applications (Kuramoto et al., 2003); (Hafez et al., 2015).
GPR39 Agonists Research
- Sato, Huang, Kroeze, & Roth (2016) identified novel GPR39 agonists, including compounds structurally related to the queried chemical, expanding the understanding of small-molecule-induced activation of GPR39 (Sato et al., 2016).
properties
IUPAC Name |
4-N-[1-[(4-tert-butylphenyl)methyl]-5-methyl-3-(trifluoromethyl)pyrazol-4-yl]-7-fluoroquinoline-2,4-dicarboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25F4N5O2/c1-14-22(34-25(38)19-12-21(24(32)37)33-20-11-17(28)9-10-18(19)20)23(27(29,30)31)35-36(14)13-15-5-7-16(8-6-15)26(2,3)4/h5-12H,13H2,1-4H3,(H2,32,37)(H,34,38) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNGZBWVQLFNTRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(C=C2)C(C)(C)C)C(F)(F)F)NC(=O)C3=CC(=NC4=C3C=CC(=C4)F)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25F4N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-N-[1-[(4-tert-butylphenyl)methyl]-5-methyl-3-(trifluoromethyl)pyrazol-4-yl]-7-fluoroquinoline-2,4-dicarboxamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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